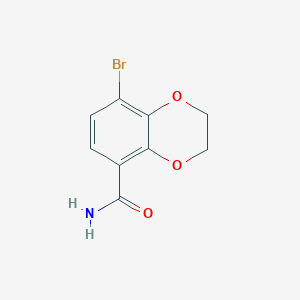
5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom at the 5th position, a dihydrobenzodioxine ring, and a carboxamide group at the 8th position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromobenzene-1,2-diol and 1,2-dibromoethane as starting materials . The reaction proceeds under controlled conditions to ensure the selective bromination and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxine oxides, while reduction can produce dihydrobenzodioxine derivatives.
科学的研究の応用
5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide has several applications in scientific research:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Lacks the bromine and carboxamide groups, making it less reactive in certain chemical reactions.
5-Bromo-2,3-dihydro-1,4-benzodioxane: Similar structure but without the carboxamide group, leading to different chemical properties and applications.
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide:
Uniqueness
The presence of both the bromine atom and the carboxamide group in 5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide makes it unique. This combination of functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide |
InChI |
InChI=1S/C9H8BrNO3/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H2,11,12) |
InChIキー |
LTBPMVUOHHQWSO-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=CC(=C2O1)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















